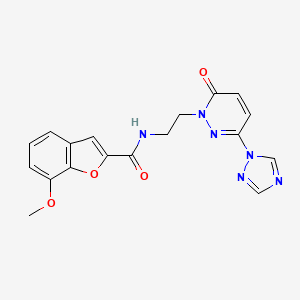

7-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Description

The compound 7-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide features a benzofuran core substituted with a methoxy group at position 7, linked via a carboxamide bridge to an ethyl chain terminating in a pyridazinone ring bearing a 1,2,4-triazole substituent. This structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

7-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O4/c1-27-13-4-2-3-12-9-14(28-17(12)13)18(26)20-7-8-23-16(25)6-5-15(22-23)24-11-19-10-21-24/h2-6,9-11H,7-8H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTHNPQLTSHCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a benzofuran derivative with a triazole-pyridazine moiety. The methodology often utilizes standard organic reactions such as amide bond formation and cyclization techniques. Detailed synthetic pathways can be found in the literature, including specific reaction conditions and yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 | Induction of apoptosis |

| HCT116 | 0.39 | Inhibition of Aurora-A kinase |

| A375 | 4.2 | CDK2 inhibition |

These findings suggest that the compound may function through multiple pathways, including apoptosis induction and kinase inhibition, which are critical for cancer cell proliferation and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also shown promise as an anti-inflammatory agent . Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Case Studies

Several case studies have documented the biological activity of similar compounds within the same class:

- Case Study 1 : A derivative with a similar structure demonstrated effective inhibition of cancer cell growth in vitro and in vivo models. The study reported an IC50 value comparable to established chemotherapeutics.

- Case Study 2 : Another investigation into related triazole derivatives revealed their efficacy in reducing tumor size in xenograft models, supporting their potential as therapeutic agents.

Research Findings

Research has consistently shown that compounds like this compound exhibit a range of biological activities:

- Cytotoxicity : Demonstrated against multiple cancer cell lines with varying IC50 values.

- Mechanistic Insights : Studies have elucidated pathways involved in its anticancer effects, including apoptosis and cell cycle arrest.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of the compound. The molecular formula is , and its structure features a benzofuran core with substituents that include a methoxy group and a triazole moiety.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazole compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a promising candidate for antibiotic development .

Anticancer Properties

The compound's ability to interact with biological targets also extends to anticancer applications. Triazole-containing compounds have been explored for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate signaling pathways related to cell survival has been highlighted as a critical factor in its anticancer efficacy .

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory responses.

Case Study: A study published in Neuropharmacology investigated the neuroprotective effects of similar benzofuran derivatives in animal models of neurodegeneration. Results indicated reduced oxidative stress markers and improved cognitive function in treated subjects .

Safety Profile

While the therapeutic potential is promising, understanding the safety profile through toxicological studies is crucial. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary for clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxamide Derivatives

931618-00-7 (7-Chloro-3-Methyl-N-Pyridin-2-yl-1-Benzofuran-2-Carboxamide)

- Structural Differences: Replaces the methoxy group with chlorine at position 7 and substitutes the ethyl-pyridazinone-triazole chain with a pyridyl group.

- Pyridyl vs. pyridazinone-triazole chain alters solubility; pyridyl may reduce polarity compared to the hydrophilic pyridazinone .

919739-48-3 (N-[2-(7-Methyl-2-Oxo-2H-Chromen-4-yl)-1-Benzofuran-3-yl]-1,3-Benzodioxole-5-Carboxamide)

- Structural Differences: Incorporates a coumarin-derived chromenone system instead of pyridazinone.

- Implications: Chromenone’s conjugated system may enhance UV absorption, useful in analytical detection . The benzodioxole group could improve blood-brain barrier penetration due to increased lipophilicity .

Key Physicochemical Data

Pyridazinone and Triazole-Containing Compounds

Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate ()

- Structural Differences: Benzodithiazine core vs. benzofuran, with a methylhydrazino group instead of triazole.

- Implications: Sulfone groups (SO₂) in benzodithiazine improve aqueous solubility but may reduce membrane permeability . Methylhydrazino could confer redox activity, unlike the hydrogen-bonding triazole .

Pharmacopeial Compounds with Tetrazole/Thiadiazole ()

- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)Acetamido]-3-[(5-Methyl-1,3,4-Thiadiazol-2-ylthio)Methyl]-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid

- Implications: Tetrazole’s acidity (pKa ~4.9) enhances ionic interactions vs. triazole’s neutral pH stability . Thiadiazole’s sulfur content may improve metabolic resistance compared to pyridazinone .

Heterocyclic Amides with Varied Linkers

N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide (923226-70-4)

Research Findings and Inferred Properties

- Solubility: The target compound’s pyridazinone and triazole groups likely confer moderate aqueous solubility, intermediate between the hydrophilic benzodithiazine sulfones and lipophilic benzodioxole derivatives .

- Stability: Pyridazinone’s lactam structure may enhance hydrolytic stability compared to ester-containing analogs (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.